molecular formula C10H11BrO B2362796 5-Bromo-2,3-dimethyl-2,3-dihydro-1-benzofuran CAS No. 2193060-97-6

5-Bromo-2,3-dimethyl-2,3-dihydro-1-benzofuran

Cat. No.: B2362796
CAS No.: 2193060-97-6
M. Wt: 227.101
InChI Key: SRFPLWAUHXFLAY-UHFFFAOYSA-N
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Description

5-Bromo-2,3-dimethyl-2,3-dihydro-1-benzofuran is an organic compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring.

Mechanism of Action

Target of Action

Benzofuran derivatives, a class to which this compound belongs, have been found to exhibit a wide range of biological activities . They are often involved in interactions with various cellular targets, including enzymes, receptors, and transport proteins.

Mode of Action

Benzofuran derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular function . For instance, some benzofuran derivatives have been found to inhibit key enzymes, modulate receptor activity, or interfere with cellular transport mechanisms.

Biochemical Pathways

Benzofuran derivatives have been associated with a variety of biochemical pathways, often related to their biological activities . These can include pathways related to inflammation, oxidative stress, cell proliferation, and more.

Pharmacokinetics

The pharmacokinetic properties of a compound can significantly impact its bioavailability and overall effectiveness .

Result of Action

Based on the known activities of benzofuran derivatives, it can be inferred that this compound may have potential effects on cellular processes such as inflammation, oxidative stress, and cell proliferation .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interactions with its targets . .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2,3-dimethyl-2,3-dihydro-1-benzofuran typically involves the bromination of 2,3-dimethyl-2,3-dihydro-1-benzofuran. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination reactions using automated systems to control temperature, reaction time, and reagent addition. The use of continuous flow reactors can enhance the efficiency and safety of the process .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2,3-dimethyl-2,3-dihydro-1-benzofuran can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an alkoxide can yield an ether derivative, while oxidation can produce a ketone or carboxylic acid .

Scientific Research Applications

5-Bromo-2,3-dimethyl-2,3-dihydro-1-benzofuran has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: The presence of the bromine atom in 5-Bromo-2,3-dimethyl-2,3-dihydro-1-benzofuran imparts unique reactivity and biological properties compared to its analogs. Bromine’s larger atomic size and different electronegativity compared to chlorine or fluorine can influence the compound’s interactions with biological targets and its overall chemical behavior .

Properties

IUPAC Name

5-bromo-2,3-dimethyl-2,3-dihydro-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO/c1-6-7(2)12-10-4-3-8(11)5-9(6)10/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRFPLWAUHXFLAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OC2=C1C=C(C=C2)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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